

An In-depth Technical Guide to Tetrabromosilane (CAS Number: 7789-66-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetrabromosilane

Cat. No.: B1584419

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tetrabromosilane** (SiBr_4), a versatile reagent with significant applications in materials science and synthetic chemistry. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and outlines essential safety and handling procedures.

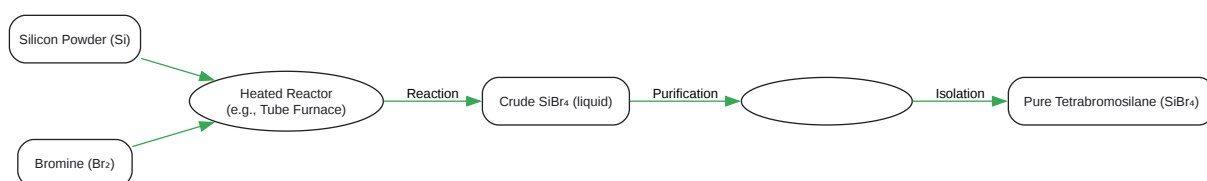
Chemical and Physical Properties

Tetrabromosilane, also known as silicon tetrabromide, is a colorless, fuming liquid with a suffocating odor.^[1] It is a highly reactive compound, particularly sensitive to moisture.^[2] The quantitative properties of **Tetrabromosilane** are summarized in the table below.

| Property | Value | Reference(s) |
|------------------------------------|------------------------|--------------|
| Molecular Formula | SiBr ₄ | [3] |
| Molecular Weight | 347.70 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Melting Point | 5 °C (41 °F; 278 K) | [4] |
| Boiling Point | 153 °C (307 °F; 426 K) | [4] |
| Density | 2.8 g/mL at 25 °C | [4] |
| Solubility | Reacts with water | [2] |
| Refractive Index (n _D) | 1.5685 | [4] |

Synthesis of Tetrabromosilane

Tetrabromosilane can be synthesized by the direct reaction of elemental silicon with bromine. [4]



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Synthesis of **Tetrabromosilane** Workflow

Experimental Protocol: Synthesis of **Tetrabromosilane**

Materials:

- Silicon powder

- Liquid bromine (Br_2)
- A tube furnace equipped with a quartz tube
- A system for delivering bromine vapor (e.g., a bubbler with an inert carrier gas like argon)
- A cold trap to collect the product
- Fractional distillation apparatus[5][6][7][8][9]

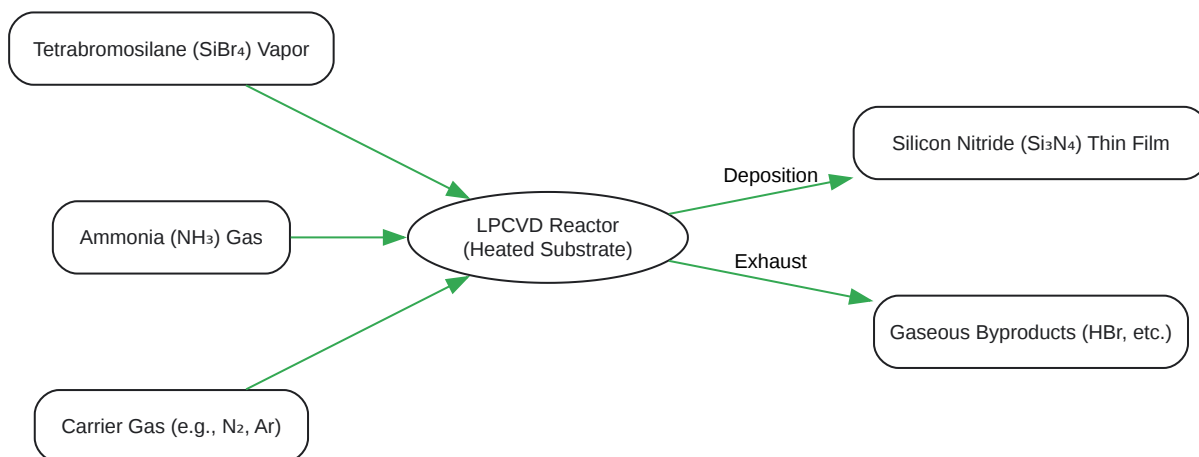
Procedure:

- Place silicon powder in a quartz boat inside the tube furnace.
- Heat the furnace to a temperature sufficient to initiate the reaction (typically above 200°C).
- Pass a slow stream of argon gas through a bubbler containing liquid bromine to carry bromine vapor into the reaction tube.
- The reaction is exothermic and will proceed along the quartz tube.
- The **Tetrabromosilane** product will form as a vapor and should be collected in a cold trap cooled with a dry ice/acetone bath.
- The crude **Tetrabromosilane** is then purified by fractional distillation under an inert atmosphere.[5][6][7][8][9] Collect the fraction boiling at 153°C . [4]

Characterization: The purity of the distilled **Tetrabromosilane** can be confirmed by its boiling point and refractive index. Further characterization can be performed using techniques such as gas chromatography-mass spectrometry (GC-MS).

Applications in Chemical Vapor Deposition (CVD)

Tetrabromosilane is a key precursor in the chemical vapor deposition (CVD) of silicon-based thin films, such as silicon nitride (Si_3N_4), which are crucial in the semiconductor industry.[2]



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Chemical Vapor Deposition of Silicon Nitride

Experimental Protocol: Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Nitride

Materials:

- **Tetrabromosilane** (SiBr₄)
- Ammonia (NH₃)
- Nitrogen (N₂) or Argon (Ar) as a carrier gas
- A low-pressure chemical vapor deposition (LPCVD) reactor with a heated substrate holder
- Silicon wafers as substrates

Procedure:

- Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean).
- Load the wafers into the LPCVD reactor.

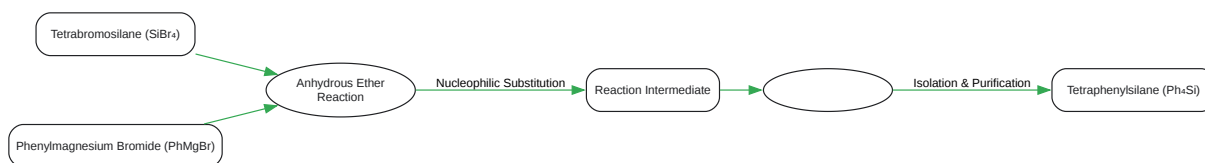
- Heat the substrate to the desired deposition temperature (typically in the range of 700-900°C).^[10]
- Introduce **Tetrabromosilane** vapor into the reactor using a carrier gas. The SiBr₄ source is typically heated to control its vapor pressure.
- Simultaneously introduce ammonia gas into the reactor. The ratio of SiBr₄ to NH₃ is a critical parameter for film stoichiometry and properties.^[10]
- Maintain a constant low pressure within the reactor (e.g., 200-500 mTorr).^[11]
- The deposition time will determine the thickness of the silicon nitride film.
- After deposition, cool the reactor and remove the coated wafers.

Characterization: The properties of the deposited silicon nitride film can be characterized by various techniques:

- Thickness and Refractive Index: Ellipsometry
- Composition: X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering Spectrometry (RBS)
- Structural Properties: Fourier-Transform Infrared Spectroscopy (FTIR) to identify Si-N and N-H bonds.

Utility in Organosilicon Synthesis

Tetrabromosilane is a valuable starting material for the synthesis of organosilicon compounds through reactions with organometallic reagents, such as Grignard reagents.^[4]



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- To cite this document: BenchChem. [An In-depth Technical Guide to Tetrabromosilane (CAS Number: 7789-66-4)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584419#tetrabromosilane-cas-number-7789-66-4\]](https://www.benchchem.com/product/b1584419#tetrabromosilane-cas-number-7789-66-4)

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